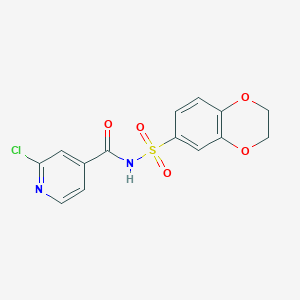
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which play a key role in regulating gene expression by removing methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide exerts its effects by inhibiting the activity of JMJD3, a histone demethylase that plays a key role in regulating gene expression. JMJD3 is involved in the removal of methyl groups from histones, which can lead to changes in gene expression. By inhibiting JMJD3, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide can alter the expression of genes involved in various biological processes, including cell proliferation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its specificity for JMJD3, which allows for targeted inhibition of this protein without affecting other histone demethylases. This can be useful in studying the specific role of JMJD3 in various biological processes. However, one limitation of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 in some experiments.
未来方向
There are several potential future directions for research on 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide. One area of interest is the development of more potent analogs of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide that can achieve greater inhibition of JMJD3. Another potential direction is the use of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully elucidate the role of JMJD3 in various biological processes and to determine the potential therapeutic applications of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide in these areas.
合成方法
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloropyridine to form the amide intermediate, which is subsequently treated with sulfonyl chloride to yield the final product.
科学研究应用
2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has shown promise, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. In neurodegenerative disorders, 2-chloro-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyridine-4-carboxamide has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c15-13-7-9(3-4-16-13)14(18)17-23(19,20)10-1-2-11-12(8-10)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXPOXHLNTTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


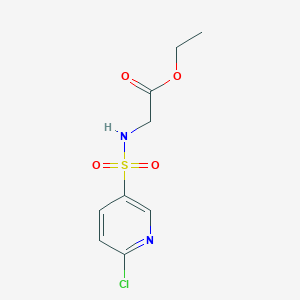
![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)
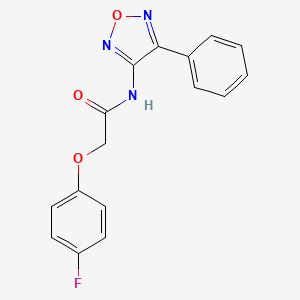
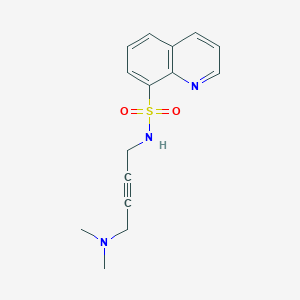
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)
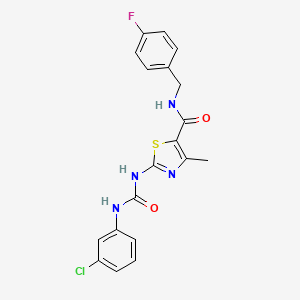

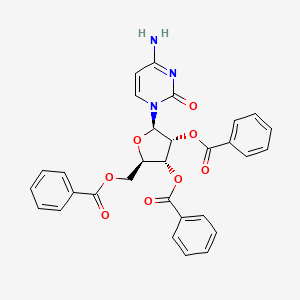
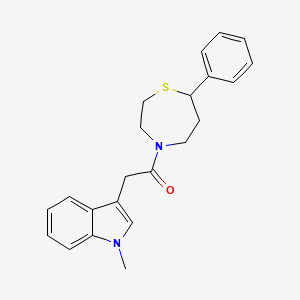
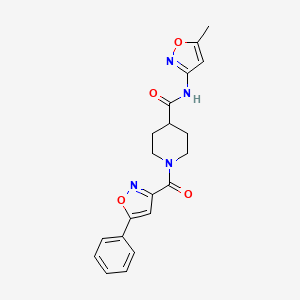
![1-(3-Propan-2-yl-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2862889.png)